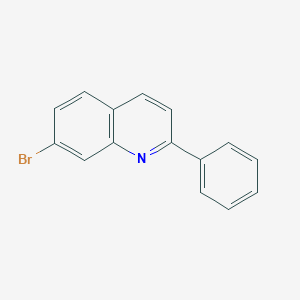

7-Bromo-2-phenylquinoline

Descripción general

Descripción

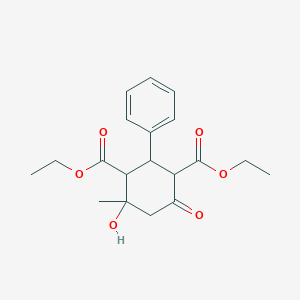

“7-Bromo-2-phenylquinoline” is a chemical compound with the molecular formula C15H10BrN . It is used as a building block in the field of chemistry .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including “7-Bromo-2-phenylquinoline”, has been a topic of interest in recent years. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

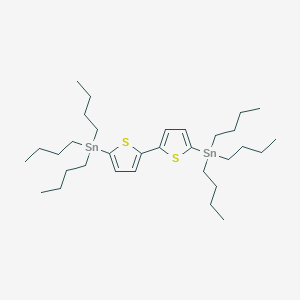

The molecular structure of “7-Bromo-2-phenylquinoline” consists of a quinoline core with a bromine atom at the 7th position and a phenyl group at the 2nd position . The molecular weight of this compound is 284.151 Da .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives, including “7-Bromo-2-phenylquinoline”, are diverse and complex. The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-2-phenylquinoline” include its molecular formula (C15H10BrN), average mass (284.151 Da), and mono-isotopic mass (282.999664 Da) . Other properties such as solubility, density, and melting point are not explicitly mentioned in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Optimization of Quinoline Inhibitors

The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of PI3K/mTOR inhibitors, has been optimized for the synthesis of NVP-BEZ235 derivatives. This showcases the application of bromoquinoline derivatives in the development of cancer therapeutics (Lei et al., 2015).

Photoremovable Protecting Group for Biological Studies

8-Bromo-7-hydroxyquinoline (BHQ) is used as a photoremovable protecting group, enabling the study of cell physiology using two-photon excitation. This method is particularly useful for investigating the temporal and spatial relevance of physiological functions in real time and on living tissue (Zhu et al., 2006).

Antiinflammatory and Antitumor Activity

Synthesis of α-Oxo and α-hydroxy-1-benzyl-1,4-dihydro-3(2H)-isoquinolinones, based on 2-phenylquinoline derivatives, was motivated by their potential depressant and antiinflammatory activities. This highlights the medicinal chemistry applications of bromoquinoline compounds (Sanna & Savelli, 1984).

Antimalarial Properties

4-Methylamino-2-phenylquinoline analogs have been synthesized and tested for their antimalarial properties against P. falciparum. This indicates the use of bromoquinoline derivatives in developing new treatments for malaria (Mahantheshappa et al., 2016).

DNA Interaction and Antitumor Agents

2-Phenylquinoline derivatives with different side chain locations have been evaluated for their antitumor activity against HeLa cells, demonstrating their potential in cancer treatment (Mikata et al., 1998).

Synthesis of Novel Compounds

Novel synthesis methods have been developed for bromo-2-phenylquinoline-4-carboxylic acids, demonstrating the chemical versatility and potential for creating diverse compounds for various applications (Raveglia et al., 1997).

Direcciones Futuras

While specific future directions for “7-Bromo-2-phenylquinoline” are not mentioned in the search results, quinoline derivatives have been highlighted for their potential in medicinal chemistry research . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

Propiedades

IUPAC Name |

7-bromo-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUXWUPPMOLJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591600 | |

| Record name | 7-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-phenylquinoline | |

CAS RN |

1203578-65-7 | |

| Record name | 7-Bromo-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)

![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)

![7-Chloroindeno[1,2-e][1,3,4]oxadiazine-2,4a(3h,5h)-dicarboxylic acid 4a-methyl 2-benzyl ester](/img/structure/B175696.png)